molecular formula C5H12ClNO3 B13479172 (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride

Cat. No.: B13479172
M. Wt: 169.61 g/mol
InChI Key: ULHJIEBDHBDYQD-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride typically involves the stereoselective introduction of the amino and methoxy groups onto a butanoic acid backbone. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to introduce the functional groups in a controlled manner.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.

Scientific Research Applications

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-amino-3-hydroxybutanoic acid
  • (2R,3S)-2-amino-3-methylbutanoic acid
  • (2R,3S)-2-amino-3-ethoxybutanoic acid

Uniqueness

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

(2R,3S)-2-amino-3-methoxybutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t3-,4+;/m0./s1

InChI Key

ULHJIEBDHBDYQD-RFKZQXLXSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)OC.Cl

Canonical SMILES

CC(C(C(=O)O)N)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.